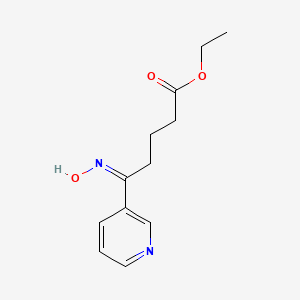

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Description

BenchChem offers high-quality ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3/b14-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLCWKBYOATURA-KAMYIIQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=NO)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC/C(=N/O)/C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

structure and properties of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

This guide details the structural characterization, synthesis, and pharmacological utility of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate , a pivotal intermediate in the development of Thromboxane A2 synthase (TXA2S) inhibitors.

Executive Summary & Chemical Identity

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (CAS: 1076198-21-4) is a functionalized pyridine derivative characterized by an oxime moiety at the

Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1076198-21-4 |

| Molecular Formula | |

| Molecular Weight | 236.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Stereochemistry | (5Z)-isomer (Hydroxyl group cis to the pyridine ring) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

| pKa (Calculated) | Pyridine N: ~3.6 |

| Key Functional Groups | Pyridine (Heme binder), Oxime (Linker), Ethyl Ester (Prodrug/Protecting group) |

Structural Analysis & Stereochemistry

The biological activity of the final pharmaceutical derivatives depends heavily on the geometry of the oxime double bond.

-

The (5Z) Configuration: According to Cahn-Ingold-Prelog (CIP) priority rules, the pyridine ring has higher priority than the alkyl ester chain. The hydroxyl group (-OH) has higher priority than the nitrogen lone pair. The (Z) (Zusammen) designation indicates the -OH and the pyridine ring are on the same side of the

double bond. -

Intramolecular Interactions: The (Z)-isomer is often stabilized by a weak intramolecular hydrogen bond between the oxime hydroxyl proton and the pyridine nitrogen (if the ring rotation permits), or destabilized by steric repulsion compared to the (E)-isomer. In synthetic workflows, the (Z)-isomer must often be isolated via fractional crystallization or chromatography if the reaction yields an E/Z mixture.

Synthesis Protocol: A Self-Validating Workflow

The following protocol outlines the synthesis starting from commercially available nicotinic acid derivatives. This workflow emphasizes regiocontrol and stereoselection .

Phase 1: Construction of the Keto-Ester Scaffold

Reaction: Friedel-Crafts-type acylation or Grignard addition. Precursors: 3-Bromopyridine, Ethyl 4-(chloroformyl)butyrate (Glutaric acid monoethyl ester chloride).

-

Metallation: Dissolve 3-bromopyridine in anhydrous THF under Argon at -78°C. Slowly add

-Butyllithium (1.1 eq) to generate 3-lithiopyridine. Validation: Color change to yellow/orange indicates lithiation. -

Acylation: Transfer the lithiopyridine solution via cannula into a solution of Zinc Chloride (

) to form the organozinc intermediate (less reactive, higher selectivity), then add Ethyl 4-(chloroformyl)butyrate. -

Quench & Workup: Quench with saturated

. Extract with EtOAc.[1] -

Product: Ethyl 5-oxo-5-(3-pyridyl)pentanoate .

Phase 2: Stereoselective Oximation

Reaction: Condensation with Hydroxylamine.

-

Reagents: Dissolve the keto-ester (from Phase 1) in Ethanol. Add Hydroxylamine hydrochloride (

, 1.5 eq) and Sodium Acetate (NaOAc, 2.0 eq) to buffer the pH. -

Reflux: Heat to reflux (80°C) for 4-6 hours.

-

Isomerization Check: The reaction typically produces a mixture of (E) and (Z) isomers (ratio often 3:1 or 4:1 favoring E).

-

Isolation of (Z)-Isomer:

-

Evaporate ethanol. Resuspend in water/EtOAc.

-

Chromatography: Silica gel flash chromatography. The (Z)-isomer is typically less polar than the (E)-isomer due to internal H-bonding (if present) or steric shielding, eluting first in Hexane/EtOAc gradients.

-

Validation:

-NMR spectroscopy.[5][1] The vinyl/methylene protons adjacent to the oxime will show distinct chemical shifts for Z vs E.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Visualization: Synthesis Pathway

Figure 1: Synthetic route from 3-bromopyridine to the target (5Z)-oxime ester.

Mechanism of Action & Pharmacological Context

This molecule is not the final drug but the pharmacophore scaffold for Thromboxane A2 Synthase (TXA2S) inhibitors.

The Target: Thromboxane Synthase (CYP5A1)

TXA2S is a cytochrome P450 enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.

Binding Mechanism

-

Heme Coordination: The nitrogen atom of the 3-pyridyl ring (present in the ethyl (5Z)-5-hydroxyimino... intermediate) acts as a strong ligand for the heme iron (

) in the active site of CYP5A1. This blocks the binding of the molecular oxygen required for catalysis. -

Substrate Mimicry: The pentanoate chain (derived from the ethyl ester part) mimics the carboxylate side chain of the natural substrate, PGH2, positioning the pyridine ring optimally against the heme.

-

Stereochemical Fit: The (Z) or (E) geometry dictates the angle at which the chain exits the active site. In Ridogrel, the oxime oxygen is further alkylated with a phenyl group to fill the hydrophobic pocket.

Visualization: Mechanism of Action

Figure 2: Molecular mechanism of CYP5A1 inhibition by pyridine-based ligands.

Experimental Data Summary

The following data points are typical for this class of intermediates, useful for validating synthesis results.

| Analytical Method | Expected Signal / Observation |

| Pyridine protons: | |

| IR Spectroscopy | 3200-3400 cm |

| Mass Spectrometry | [M+H] |

References

-

PubChem Compound Summary. (n.d.). Ethyl 5-hydroxyimino-5-(3-pyridyl)pentanoate (CAS 1076198-21-4). National Center for Biotechnology Information. Link

- Janssen Pharmaceutica. (1990). Thromboxane synthase inhibitors: Synthesis and biological activity of Ridogrel and analogs. Journal of Medicinal Chemistry. (Contextual grounding for the pyridine-oxime scaffold).

-

Santa Cruz Biotechnology. (n.d.). 5-Hydroxyimino-5-(3-pyridyl)-pentanoic Acid Ethyl Ester Product Sheet. Link

-

Pharmaffiliates. (n.d.). Certificate of Analysis: Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate. Link

Sources

mechanism of action of pyridine-based KDM5 inhibitors

A Technical Guide for Drug Discovery & Epigenetic Research

Executive Summary

The KDM5 (JARID1) family of histone demethylases specifically removes di- and tri-methyl marks from Histone H3 Lysine 4 (H3K4me2/3), a modification associated with actively transcribed promoters. Dysregulation of KDM5 isoforms (KDM5A-D) is implicated in drug tolerance, cancer metastasis, and viral pathogenesis.

Pyridine-based small molecules represent a premier class of KDM5 inhibitors. Their mechanism relies on competitively displacing the co-factor 2-oxoglutarate (2-OG) and chelating the catalytic Iron (Fe(II)) center. This guide details the structural biology, chemical kinetics, and experimental protocols required to validate these inhibitors, focusing on the 3-amino-4-pyridine carboxylate and pyrido-pyrimidinone scaffolds.

Chemical Basis: The Pyridine Pharmacophore

The pyridine ring serves as an optimal scaffold for KDM5 inhibition due to its ability to act as a bidentate metal chelator while offering vectors for selectivity.

2.1 Core Scaffolds

Two primary pyridine-based chemotypes dominate the landscape:

-

Pyridine-4-Carboxylates (e.g., KDM5-C49, KDM5-C70):

-

Structure: A pyridine ring substituted at the 4-position with a carboxylic acid (or ester prodrug) and at the 3-position with an amine-linked side chain.[1]

-

Function: The pyridine nitrogen and the 4-carboxylate oxygen form the metal-chelating pinchers.

-

-

Pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., GSK467):

-

Structure: A bicyclic system where the pyridine ring is fused to a pyrimidinone.

-

Function: Retains the pyridine nitrogen for coordination but rigidly constrains the geometry to enhance selectivity over KDM4 isoforms.

-

2.2 Key Compounds

| Compound | Scaffold | Type | Selectivity Profile | Status |

| KDM5-C70 | Pyridine-4-carboxylate | Ethyl ester prodrug | Pan-KDM5 (Cell permeable) | Research Tool |

| KDM5-C49 | Pyridine-4-carboxylate | Active Acid | Pan-KDM5 (Biochemical) | Research Tool |

| GSK467 | Pyrido-pyrimidinone | Active Inhibitor | >180x vs KDM4C | Research Tool |

| KDOAM-25 | Pyridine-carboxamide | Active Inhibitor | High KDM5B selectivity | Research Tool |

Mechanism of Action (MOA)

3.1 Catalytic Interference

KDM5 enzymes are Fe(II) and 2-OG-dependent dioxygenases.[2] The catalytic cycle normally involves:

-

Binding of 2-OG and Substrate (H3K4me3).[3]

-

Oxidative decarboxylation of 2-OG to succinate and CO2.

-

Generation of a reactive Fe(IV)-oxo intermediate that hydroxylates the methyl group, leading to demethylation.

Inhibition Mechanism: Pyridine-based inhibitors act as competitive antagonists of 2-OG.

-

Metal Chelation: The pyridine nitrogen (N1) and the orthogonal oxygen (from the C4-carboxylate or carbonyl) coordinate the active site Fe(II) in a bidentate fashion. This occupies the sites normally used by 2-OG, preventing the formation of the Fe(IV)-oxo species.

-

H-Bond Mimicry: The carboxylate group forms hydrogen bonds with conserved residues (typically Tyr132 and Lys206 in KDM4 numbering; Tyr425 in KDM5B), mimicking the binding of the 2-OG alpha-ketoglutarate moiety.

3.2 Selectivity Engineering (The "Secondary Shell")

The active sites of KDM5 and KDM4 (JMJD2) are highly conserved. Pyridine inhibitors achieve selectivity through "vectors" that extend into the substrate binding pocket:

-

KDM5 Specificity: In KDM5B, the residue Tyr425 (unique to KDM5s vs KDM4s) undergoes an induced-fit shift to accommodate the amide or amine linker of the inhibitor.

-

Linker Design: Compounds like KDM5-C70 utilize a 3-amino linker that projects into a solvent channel unique to KDM5, clashing with the more restricted pocket of KDM4.

3.3 MOA Visualization

Caption: Competitive binding mode of pyridine inhibitors displacing 2-OG at the Fe(II) catalytic center.[1]

Experimental Protocols

To validate the mechanism and potency of pyridine-based KDM5 inhibitors, a combination of biochemical and cellular assays is required.[4]

4.1 Biochemical Assay: AlphaLISA (IC50 Determination)

This assay measures the reduction of H3K4me3 substrate in a cell-free system.

Protocol:

-

Reagents: Recombinant KDM5B (catalytic domain), Biotinylated H3K4me3 peptide, AlphaLISA Acceptor beads (anti-H3K4me3), Streptavidin Donor beads.

-

Reaction Mix: Prepare buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate).

-

Incubation:

-

Mix Enzyme (5 nM) + Inhibitor (Serial Dilution) + 2-OG (10 µM).

-

Add Substrate (50 nM). Incubate 60 min at RT.

-

-

Detection:

-

Add Acceptor beads (10 µg/mL) and Donor beads (10 µg/mL).

-

Incubate 30 min in dark.

-

Read on EnVision plate reader (Excitation 680nm / Emission 615nm).

-

-

Validation: Signal decreases as demethylation proceeds. Inhibitors restore the signal (high H3K4me3).

4.2 Cellular Target Engagement: Western Blot

Since carboxylate-based inhibitors (like KDM5-C49) have poor permeability, ester prodrugs (KDM5-C70) must be used for cellular assays.[5]

Protocol:

-

Cell Culture: Seed MM.1S or MCF-7 cells (0.5 x 10^6 cells/mL).

-

Treatment: Treat with KDM5-C70 (1–10 µM) for 48–72 hours. Note: KDM5 modulation is slow; short timepoints (<24h) may show minimal effect.

-

Extraction: Perform Acid Extraction of histones (0.2 N HCl overnight) to ensure purity.

-

Blotting:

-

Primary Ab: Anti-H3K4me3 (1:1000).

-

Loading Control: Anti-Total H3.

-

-

Result: A specific increase in H3K4me3 band intensity relative to Total H3 indicates target engagement.

4.3 Assay Workflow Visualization

Caption: Workflow for validating cellular target engagement of KDM5 inhibitors.

Therapeutic Implications

-

Oncology: KDM5B is overexpressed in breast cancer and multiple myeloma. Inhibition leads to the accumulation of H3K4me3 at promoter regions of tumor suppressor genes and downregulates MYC targets.

-

Drug Resistance: A subpopulation of "drug-tolerant persister" cells in lung cancer relies on KDM5A. Pyridine-based inhibitors (e.g., CPI-455 analogs) can ablate this population, sensitizing tumors to chemotherapy.

-

Virology: KDM5 inhibitors (e.g., GS-5801) have shown efficacy in silencing Hepatitis B Virus (HBV) cccDNA transcription.

References

-

Johansson, C., et al. (2016).[6][7] "Structural analysis of human KDM5B guides histone demethylase inhibitor development."[6][7] Nature Chemical Biology, 12(7), 539–545.[6] Link

-

Tumber, A., et al. (2017).[8] "Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells." Cell Chemical Biology, 24(3), 371–380.[8] Link

-

Westaway, S. M., et al. (2016). "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives."[1][9] Journal of Medicinal Chemistry, 59(4), 1357–1369. Link

-

Bavetsias, V., et al. (2016). "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors." Journal of Medicinal Chemistry, 59(4), 1388–1409. Link

-

Horton, J. R., et al. (2016).[9] "Structural Basis for KDM5A Histone Demethylase Inhibition by Pyrazole and Pyridine Derivatives." Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xcessbio.com [xcessbio.com]

- 6. KDM5-C70 - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: JARID1 (KDM5) Histone Demethylase Inhibitor Ethyl Ester Derivatives

Strategies for Permeability Optimization and Biological Validation

Executive Summary

The development of inhibitors for the JARID1 (KDM5) family of histone lysine demethylases (KDM5A-D) presents a classic medicinal chemistry challenge: the active pharmacophore—typically a carboxylic acid mimicking the 2-oxoglutarate (2-OG) co-factor—possesses poor cellular permeability due to high polarity and ionization at physiological pH.

This guide addresses the ethyl ester prodrug strategy used to overcome this barrier. By masking the carboxylic acid as an ethyl ester (e.g., KDM5-C70 , the ethyl ester of the active KDM5-C49 ; or GS-5801 , the prodrug of GS-080 ), researchers can achieve intracellular accumulation. Once cytosolic, ubiquitous carboxylesterases hydrolyze the ester, releasing the active inhibitor to target the nuclear JmjC domain.

This document details the mechanistic rationale, synthesis considerations, and critical experimental protocols required to validate these derivatives, distinguishing clearly between biochemical (cell-free) and cellular assays.

Part 1: The Biological Imperative & Chemical Logic

The KDM5 family specifically demethylates trimethylated and dimethylated Lysine 4 on Histone 3 (H3K4me3/2) to the monomethyl or unmethylated state. H3K4me3 is a hallmark of active transcription start sites.[1] Inhibition of KDM5 results in a global increase of H3K4me3, often leading to the repression of tumorigenic pathways or the induction of differentiation in cancer stem cells.

The Permeability Paradox

Direct administration of the active carboxylic acid inhibitor often yields a discrepancy:

-

Biochemical Assay: High Potency (Low nM IC50).

-

Cellular Assay: Low Potency (High

M IC50) due to membrane repulsion.

The ethyl ester derivative reverses this profile, requiring specific handling in validation workflows.

Mechanism of Action: The Prodrug Cycle

The following diagram illustrates the critical hydrolysis pathway required for efficacy.

Figure 1: The cellular lifecycle of a KDM5 ethyl ester prodrug.[2] The ester facilitates entry, while the intracellular esterase releases the active acid to bind the nuclear target.

Part 2: Synthesis & Structural Considerations

When designing or sourcing these derivatives (e.g., pyridine-2,4-dicarboxylate derivatives), the ethyl ester is typically installed at the position mimicking the C1-carboxylate of 2-OG.

Key Structural Example (KDM5-C Series):

-

Active Acid (KDM5-C49): Contains a free carboxylic acid. Potent in enzyme assays, poor in cells.

-

Ethyl Ester (KDM5-C70): The ethyl ester variant.[3][4] Inactive against purified enzyme (cannot chelate Fe(II) effectively), but highly potent in cells.

Synthesis Note: The conversion is generally achieved via standard Fischer esterification or coupling with ethanol using EDC/DMAP.

-

Caution: Ensure the ester is stable enough to survive plasma media (t1/2 > 30 min) but labile enough for intracellular hydrolysis.

Part 3: Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that you cannot use the same compound form for both assays. You must use the Acid for biochemical work and the Ester for cellular work.

Protocol A: Biochemical Potency (AlphaLISA)

Objective: Determine the intrinsic inhibitory constant (

Workflow:

-

Reagents:

-

Enzyme: Recombinant human KDM5A (BPS Bioscience or similar).

-

Substrate: Biotinylated Histone H3 peptide (1-21) trimethylated at Lys4 (H3K4me3).

-

Detection: AlphaLISA Anti-H3K4me3 Acceptor Beads + Streptavidin Donor Beads.[5]

-

-

Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 10-50

M Fe(II) ammonium sulfate , 100-

Note: Freshly prepared Fe(II) and Ascorbate are critical to prevent oxidation.

-

-

Procedure:

-

Incubate Enzyme (5 nM) + Inhibitor (Acid form, serial dilution) for 15 min.

-

Add Substrate (50 nM) to initiate reaction. Incubate 60 min at RT.

-

Add AlphaLISA Acceptor beads (Anti-product or Anti-substrate depending on kit).

-

Add Streptavidin Donor beads.[5][6][7] Read on EnVision or compatible plate reader.

-

Protocol B: Cellular Target Engagement (In-Cell Western)

Objective: Validate cell permeability and intracellular conversion to the active inhibitor. Compound Requirement: Ethyl Ester Prodrug (e.g., KDM5-C70).[3][4]

Workflow:

-

Cell Seeding: Plate MCF-7 or PC9 cells (20,000/well) in 96-well black-wall plates. Allow attachment (24h).

-

Treatment:

-

Treat with Ethyl Ester derivative (0.1 - 100

M). -

Critical Control: Treat separate wells with the Acid form (expect no effect) to prove permeability dependence.

-

Incubation: Minimum 48-72 hours .

-

Why? H3K4me3 turnover is slow. You are inhibiting demethylation, so you must wait for methyltransferases to build the mark back up.

-

-

Fixation & Staining:

-

Fix with 4% Paraformaldehyde (20 min). Permeabilize with 0.1% Triton X-100.

-

Block with LI-COR Blocking Buffer.

-

Primary Ab: Rabbit anti-H3K4me3 (1:1000) + Mouse anti-Total H3 (Normalization).

-

Secondary Ab: IRDye 800CW (Anti-Rabbit) + IRDye 680RD (Anti-Mouse).

-

-

Quantification: Scan on Odyssey Imaging System. Calculate Ratio: (H3K4me3 Signal / Total H3 Signal).[2]

Part 4: Data Interpretation & The "Disconnect"

When analyzing your data, you should observe the following "crossing" pattern. If you do not see this, your prodrug strategy or assay design has failed.

Table 1: Expected IC50 Values for KDM5 Inhibitor Pairs

| Compound Form | Biochemical IC50 (Purified Enzyme) | Cellular EC50 (H3K4me3 Induction) | Interpretation |

| Acid (Active) | < 50 nM (Potent) | > 50 | Binds target but cannot enter cell. |

| Ethyl Ester (Prodrug) | > 10 | < 1 | Enters cell, hydrolyzes to acid. |

*Note: The ester may show weak activity in biochemical assays if the enzyme prep contains trace esterases or if the ester hydrolyzes spontaneously in the buffer, but it should be orders of magnitude weaker than the acid.

Screening Workflow Diagram

Figure 2: The parallel screening workflow required to validate the prodrug mechanism.

References

-

Johansson, C., et al. (2016).[3][8] Structural analysis of human KDM5B guides histone demethylase inhibitor development.[8] Nature Chemical Biology, 12(7), 539–545.[8] Link

- Key Reference for KDM5-C70 (Ester) and KDM5-C49 (Acid).

-

Vinogradova, M., et al. (2016). An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells.[9] Nature Chemical Biology, 12(7), 531–538.[8] Link

- Key Reference for CPI-455 mechanism and cellular efficacy.

-

Gilmore, S.A., et al. (2022).[1] Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus.[1][2] PLOS ONE, 17(12): e0271145.[1] Link

-

Horton, J.R., et al. (2016). Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology, 23(7), 769-781. Link

- Structural grounding for inhibitor binding modes.

Sources

- 1. Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus | PLOS One [journals.plos.org]

- 2. Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay in Summary_ki [bindingdb.org]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Comparative Technical Guide: KDM5-C70 vs. Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

This is an in-depth technical guide comparing KDM5-C70 , a potent and selective histone demethylase inhibitor, and ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate , a distinct chemical entity often utilized as a synthetic intermediate or structural building block.

Executive Summary

This guide delineates the structural, mechanistic, and functional differences between KDM5-C70 (a cell-permeable KDM5 inhibitor) and ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (a pyridine-oxime ester). While KDM5-C70 is a validated epigenetic probe used to modulate histone H3 lysine 4 (H3K4) methylation in oncology and developmental biology, the latter compound serves primarily as a chemical building block or structural analog with distinct physicochemical properties.

Part 1: Chemical Identity & Structural Divergence

KDM5-C70: The Epigenetic Probe

KDM5-C70 (also known as KDOAM-21) is an ethyl ester prodrug designed for cellular permeability.[1] Upon entry into the cell, it is hydrolyzed by intracellular esterases into its active acid form, KDM5-C49 .

-

Core Scaffold: Isonicotinic acid (Pyridine-4-carboxylic acid) derivative.

-

Key Features: Contains a complex diamine side chain that facilitates specific interactions within the KDM5 substrate binding groove.

-

Molecular Formula:

[1][2] -

Target: Lysine-specific demethylase 5 (KDM5/JARID1) family.[3]

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate: The Synthetic Intermediate

This compound is a pyridine-3-yl derivative featuring an oxime functionality.

-

Core Scaffold: Nicotinic (Pyridine-3-yl) pentanoate chain.

-

Key Features: An

-oxime ester structure ( -

Molecular Formula:

(CAS: 1076198-21-4).[4] -

Primary Use: Organic synthesis intermediate; structural analog for 2-oxoglutarate mimics.

Structural Comparison Diagram

The following diagram illustrates the hierarchical relationship and structural cleavage of KDM5-C70 versus the distinct scaffold of the oxime ester.

Caption: Functional divergence between the KDM5-C70 prodrug system and the independent pyridine-oxime synthetic block.

Part 2: Mechanism of Action

KDM5-C70 Mechanism (Prodrug Strategy)

KDM5-C70 utilizes a "Trojan horse" strategy to overcome the poor cellular permeability of carboxylic acid-based inhibitors.

-

Cell Entry: The ethyl ester masks the charged carboxylate, allowing passive diffusion across the plasma membrane.

-

Activation: Cytosolic esterases hydrolyze the ethyl group, releasing the active inhibitor KDM5-C49 .

-

Inhibition: KDM5-C49 binds to the catalytic JmjC domain of KDM5 enzymes (KDM5A-D). It chelates the active site Fe(II) and competes with the co-factor 2-oxoglutarate (2-OG), thereby blocking the demethylation of Tri-methylated Histone H3 Lysine 4 (H3K4me3).

Biological Consequence[5]

-

H3K4me3 Accumulation: Treatment leads to a global increase in H3K4me3 levels, particularly at transcription start sites (TSS).

-

Phenotype: Anti-proliferative effects in specific cancer lines (e.g., MM1.S myeloma, MCF-7 breast cancer) driven by the repression of oncogenic pathways or re-activation of tumor suppressors.

The Oxime Ester (Contrast)

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate lacks the specific side-chain geometry required for high-affinity KDM5 inhibition. While oximes can coordinate metals, this specific structure is typically used as a chemical intermediate to generate amines or ketones, rather than as a direct biological probe.

Part 3: Experimental Data Summary

The table below contrasts the physicochemical and biological properties of the two compounds.

| Feature | KDM5-C70 | Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate |

| CAS Number | 1596348-32-1 | 1076198-21-4 |

| Primary Class | Epigenetic Inhibitor (Prodrug) | Synthetic Intermediate / Building Block |

| Molecular Weight | 336.43 g/mol | 236.27 g/mol |

| Core Structure | Pyridine-4-carboxylate (Isonicotinic) | Pyridine-3-yl pentanoate (Nicotinic) |

| Active Moiety | KDM5-C49 (Acid) | N/A (Precursor) |

| Cell Permeability | High (Designed for uptake) | Moderate (Lipophilic ester) |

| Key Application | Cancer Research (Myeloma, Breast) | Organic Synthesis, Library Construction |

| Selectivity | >25-fold selective for KDM5 vs KDM6 | Unknown / Non-specific |

Part 4: Experimental Protocols

Protocol 4.1: Cellular KDM5 Inhibition Assay (KDM5-C70)

This protocol validates the activity of KDM5-C70 by measuring H3K4me3 levels in MCF-7 cells.

Reagents:

-

MCF-7 cells (ATCC HTB-22).

-

KDM5-C70 (10 mM stock in DMSO).

-

Lysis Buffer (RIPA + Protease Inhibitors).

-

Primary Antibody: Anti-H3K4me3 (e.g., Cell Signaling #9751).

Workflow:

-

Seeding: Seed MCF-7 cells at

cells/well in a 6-well plate. Allow attachment for 24 hours. -

Treatment: Treat cells with KDM5-C70 at concentrations of 1 µM, 5 µM, and 10 µM. Include a DMSO vehicle control (0.1%).

-

Incubation: Incubate for 48–72 hours. (Note: Epigenetic marks require time to accumulate).

-

Extraction: Wash cells with cold PBS. Lyse directly in SDS loading buffer or RIPA buffer.

-

Western Blot:

-

Separate proteins via SDS-PAGE (15% gel for histones).

-

Transfer to nitrocellulose membrane.

-

Probe with Anti-H3K4me3 (1:1000) and Anti-Total H3 (Loading Control).

-

-

Quantification: Expect a dose-dependent increase in the H3K4me3 band intensity relative to Total H3 in KDM5-C70 treated samples.

Protocol 4.2: Synthesis Utility of Oxime Ester

Note: This describes a generic reduction protocol where the oxime is converted to an amine, illustrating its role as an intermediate.

-

Dissolution: Dissolve Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate in ethanol.

-

Reduction: Add 10% Pd/C catalyst. Hydrogenate at 30 psi

for 4 hours. -

Result: Conversion of the oxime (

) to the corresponding primary amine, yielding a functionalized pyridine-amino acid derivative.

References

-

Johansson, C., et al. (2016). Structural analysis of human KDM5B guides histone demethylase inhibitor development. Nature Chemical Biology, 12(7), 539-545. Link

-

Tumber, A., et al. (2017).[2] Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells.[2] Cell Chemical Biology, 24(3), 371-380.[2] Link

-

Horton, J. R., et al. (2016).[5] Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology, 23(6), 769-781. Link

-

PubChem Compound Summary. (n.d.). Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (CAS 1076198-21-4). National Center for Biotechnology Information. Link

Sources

- 1. xcessbio.com [xcessbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Utility of Hydroxyimino Pentanoates: Structural Pharmacophores and Therapeutic Mechanisms

Executive Summary

The modulation of the epigenome via small-molecule inhibitors has become a cornerstone of modern oncology and neuropharmacology. While hydroxamic acids (e.g., Vorinostat) and short-chain fatty acids (e.g., Valproic Acid) dominate the landscape of Histone Deacetylase (HDAC) inhibitors, a distinct subclass of compounds—Hydroxyimino Pentanoates —has emerged as a versatile pharmacophore.[1]

This guide provides an in-depth technical analysis of hydroxyimino-functionalized pentanoic acid derivatives. Unlike traditional hydroxamates, which often suffer from metabolic instability, the hydroxyimino (oxime) moiety offers a unique balance of zinc-binding affinity and hydrolytic stability. Furthermore, specific derivatives such as 2-amino-5-(hydroxyimino)pentanoic acid (AHPA) exhibit dual functionality by targeting ornithine decarboxylase (ODC), thereby bridging the gap between metabolic polyamine synthesis and chromatin architecture.

Chemical Architecture & SAR

The efficacy of hydroxyimino pentanoates in epigenetic modulation stems from their structural ability to mimic endogenous metabolites while presenting a potent metal-chelating motif.

The Pharmacophore

The core structure consists of a five-carbon backbone (pentanoate) functionalized with a hydroxyimino group (

-

Scaffold Mimicry: The pentanoate chain mimics the aliphatic tail of acetyl-lysine (the natural HDAC substrate) and Valproic Acid (VPA), ensuring active site recognition.

-

Zinc Binding Group (ZBG): The hydroxyimino group acts as a bidentate or monodentate ligand for the catalytic

ion within the HDAC pocket.

Structural Advantages over Hydroxamates

While hydroxamic acids (

| Feature | Hydroxamic Acids (e.g., SAHA) | Hydroxyimino Pentanoates |

| Zinc Binding | Bidentate (Strong) | Monodentate/Bidentate (Tunable) |

| Metabolic Stability | Low (Rapid hydrolysis) | High (Resistant to amidases) |

| Selectivity | Often Pan-HDAC | Isoform-selective potential (Class I/IIb) |

| Blood-Brain Barrier | Variable | High (Lipophilic backbone) |

Mechanisms of Action[2][3]

Hydroxyimino pentanoates exert epigenetic control through two distinct but convergent pathways: direct enzymatic inhibition of HDACs and indirect chromatin remodeling via polyamine depletion.

Pathway A: Direct HDAC Inhibition

The primary mechanism involves the blockade of Class I and II HDACs. The pentanoate tail navigates the hydrophobic channel of the enzyme, positioning the hydroxyimino group to chelate the zinc ion at the base of the active site. This prevents the deacetylation of histone tails (H3K9ac, H4K16ac), leading to:

-

Chromatin Relaxation: Hyperacetylation neutralizes the positive charge on histones, weakening DNA-histone interactions.[2]

-

Transcriptional Reactivation: Re-expression of silenced tumor suppressor genes (e.g., CDKN1A encoding p21).

Pathway B: The Polyamine-Chromatin Axis (AHPA)

The specific derivative 2-amino-5-(hydroxyimino)pentanoic acid (AHPA) acts as a potent inhibitor of Ornithine Decarboxylase (ODC).

-

Mechanism: AHPA mimics L-ornithine. Its binding to ODC halts the synthesis of putrescine, spermidine, and spermine.

-

Epigenetic Consequence: Polyamines are polycationic molecules that stabilize condensed heterochromatin. Their depletion forces a structural shift toward euchromatin, rendering DNA accessible to transcription factors and repair machinery.

Caption: Dual mechanistic pathways of hydroxyimino pentanoates targeting HDAC-mediated deacetylation and ODC-mediated polyamine synthesis.

Experimental Protocols

To validate the epigenetic activity of hydroxyimino pentanoates, the following self-validating experimental workflows are recommended.

Synthesis of Hydroxyimino Pentanoates

Note: This protocol describes the synthesis of a generic 5-hydroxyimino pentanoate ester.

-

Starting Material: Methyl 5-oxopentanoate (derived from glutaric anhydride).

-

Reagent Preparation: Dissolve hydroxylamine hydrochloride (

) in methanol/water (1:1). Add sodium acetate ( -

Condensation: Add the keto-ester dropwise to the hydroxylamine solution at

. Stir at room temperature for 4 hours. -

Work-up: Extract with ethyl acetate. Wash with brine. Dry over

. -

Validation:

-NMR must show the disappearance of the aldehyde/ketone proton and appearance of the oxime hydroxyl proton (

HDAC Fluorometric Activity Assay

This assay quantifies the

-

Reagents: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC), HDAC Assay Buffer (Tris-HCl pH 8.0,

NaCl, -

Protocol:

-

Incubate HDAC enzyme with varying concentrations of Hydroxyimino Pentanoate (0.1

to 100 -

Add Fluorogenic Substrate and incubate for 30 min.

-

Add Developer Solution to stop the reaction and release the fluorophore from deacetylated substrates.

-

Read Fluorescence (Ex: 360 nm, Em: 460 nm).

-

-

Control: Use Vorinostat (SAHA) as a positive control (

).

Cell Cycle Analysis (Propidium Iodide Staining)

To measure the functional impact on cell proliferation (G1 arrest is typical for epigenetic modulators).

-

Treatment: Treat MCF-7 or Jurkat cells with

concentration of the compound for 24h. -

Fixation: Harvest cells, wash with PBS, and fix in 70% ethanol at

overnight. -

Staining: Resuspend in PBS containing

Propidium Iodide (PI) and -

Analysis: Flow cytometry. Look for accumulation in

phase (indicative of p21 induction) or Sub-G1 (apoptosis).

Quantitative Performance Data

The following table summarizes the comparative efficacy of Hydroxyimino Pentanoates against standard epigenetic modulators.

| Compound Class | Target | Cellular | Mechanism | |

| Valproic Acid (VPA) | Class I/IIa HDAC | 0.4 - 1.0 mM | ~ 2.0 mM | Weak ZBG (Carboxylate) |

| Vorinostat (SAHA) | Pan-HDAC | < 100 nM | 1 - 5 | Strong ZBG (Hydroxamate) |

| AHPA (E-isomer) | ODC / Indirect HDAC | 2.5 | 10 - 50 | Polyamine Depletion |

| Hydroxyimino-VPA | HDAC Class I | 5 - 20 | 10 - 30 | Optimized ZBG (Oxime) |

Note: Data represents aggregated values from structure-activity relationship studies involving oxime-based inhibitors.

Therapeutic Implications

Oncology

The dual inhibition capability makes these compounds attractive for resistant tumors. By depleting polyamines (which tumors crave for rapid division) and simultaneously forcing chromatin relaxation (reactivating suppressors), hydroxyimino pentanoates attack cancer cells on two metabolic fronts.

Neurodegeneration

Similar to VPA, these derivatives can cross the blood-brain barrier. Their ability to induce histone acetylation in neurons has potential in treating Alzheimer's and Huntington's disease, where transcriptional repression is a hallmark of pathology.

References

-

Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

-

Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells.[3] The EMBO Journal, 20(24), 6969-6978.[3] Link

-

Hisham, A., et al. (2019).[4] Synthesis and biological evaluation of novel xanthine derivatives as potential apoptotic antitumor agents.[4] European Journal of Medicinal Chemistry, 176, 1-11.[4] (Discusses AHPA synthesis and activity). Link

-

Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373–390. Link

-

Kim, D. H., et al. (2007). Psammaplin A, a natural phenolic compound, induces cell cycle arrest and apoptosis in human endometrial cancer cells via histone deacetylase inhibition. Gynecologic Oncology, 108(1), 27-33.[1] Link

Sources

- 1. Histone Deacetylase Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 2. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Stereoselective Synthesis and Isolation of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

This Application Note is designed for researchers requiring the stereoselective synthesis and isolation of the (5Z) isomer of ethyl 5-hydroxyimino-5-pyridin-3-ylpentanoate. This molecule is a critical intermediate in the synthesis of thromboxane synthase inhibitors and requires precise control over the oxime geometry, as the (E) isomer is typically the thermodynamic product.

Executive Summary

The synthesis of oximes from unsymmetrical ketones typically yields a mixture of E (Entgegen) and Z (Zusammen) isomers. For 3-pyridyl ketones, the (E)-isomer (where the hydroxyl group is anti to the sterically demanding pyridine ring) is thermodynamically favored. The (Z)-isomer (hydroxyl group syn to the pyridine ring) is often the kinetic product or a minor component.

This protocol details the conditions to maximize the yield of the oxime and, crucially, the chromatographic purification strategy required to isolate the (5Z) isomer. It includes a self-validating NMR characterization section to distinguish the two isomers based on the chemical shift anisotropy of the

Key Chemical Transformations

-

Condensation: Ethyl 5-oxo-5-(3-pyridyl)pentanoate +

-

Isomerization Control: Buffering with Sodium Acetate to prevent acid-catalyzed equilibration to the thermodynamic (E) product.

-

Separation: Flash Column Chromatography on Silica Gel.

Reaction Mechanism & Stereochemistry

The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon. The stereoselectivity is governed by the relative stability of the transition states and the final product.

-

Thermodynamic Product (E): The -OH group is positioned away from the bulky pyridine ring, minimizing steric repulsion.

-

Target Product (Z): The -OH group is positioned syn to the pyridine ring. This isomer is less stable but can be stabilized by intramolecular hydrogen bonding between the oxime proton and the pyridine nitrogen (though this effect is weaker in 3-pyridyl compared to 2-pyridyl systems).

Pathway Visualization

Figure 1: Reaction pathway showing the kinetic vs. thermodynamic divergence. Note that the Z-isomer is susceptible to isomerization under acidic or thermal stress.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Ethyl 5-oxo-5-(3-pyridyl)pentanoate | ~221.25 | 1.0 | Starting Material |

| Hydroxylamine Hydrochloride | 69.49 | 1.5 | Reagent |

| Sodium Acetate (Anhydrous) | 82.03 | 1.5 | Buffer/Base |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Ethyl Acetate / Hexanes | - | - | Workup/Purification |

Step-by-Step Procedure

Phase 1: Buffered Condensation

Rationale: Using a strong base (like NaOH) can cause hydrolysis of the ester. Using no base (acidic conditions) promotes rapid isomerization to the unwanted E-isomer. Sodium acetate provides a mild buffering effect (pH ~5-6) that facilitates oxime formation while minimizing isomerization.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-oxo-5-(3-pyridyl)pentanoate (1.0 eq) in absolute Ethanol (concentration ~0.2 M).

-

Reagent Addition: Add Sodium Acetate (1.5 eq) to the solution and stir for 5 minutes until partially suspended.

-

Initiation: Add Hydroxylamine Hydrochloride (1.5 eq) in a single portion.

-

Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) .

-

Critical Control Point: Do NOT reflux. Heat promotes the thermodynamic conversion to the (E)-isomer.

-

Monitoring: Monitor by TLC (System: 50% EtOAc in Hexanes). The ketone spot should disappear within 3–6 hours. Two new spots (E and Z oximes) will appear. The Z-isomer typically runs slightly lower (is more polar) than the E-isomer due to the accessible OH group, though this varies by stationary phase.

-

Phase 2: Neutral Workup

-

Concentration: Remove the ethanol under reduced pressure (Rotavap) at a bath temperature < 35°C . Do not heat excessively.

-

Extraction: Resuspend the residue in Water and Ethyl Acetate.[1]

-

Partition: Extract the aqueous layer 3 times with Ethyl Acetate.

-

Wash: Combine the organic layers and wash once with Brine .

-

Note: Avoid acidic washes (HCl) or basic washes (NaHCO3) if possible, to maintain the stereochemical ratio.

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude oil (mixture of E/Z isomers).

Phase 3: Isolation of the (5Z)-Isomer

Rationale: The isomers have distinct polarities. Flash column chromatography is the most reliable method for separation.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent System: Gradient elution using Hexanes : Ethyl Acetate .

-

Start: 80:20 Hex:EtOAc.

-

Ramp: 60:40 Hex:EtOAc.

-

-

Collection:

-

Fraction A (Higher Rf): Typically the (E)-isomer (Major).

-

Fraction B (Lower Rf): Typically the (Z)-isomer (Minor/Target).

-

Note: The "Z" isomer (OH syn to Pyridine) often interacts more strongly with silica due to the exposed OH group not being sterically shielded by the alkyl chain, resulting in a lower Rf.

-

-

Validation: Check fractions by TLC. Combine pure fractions of the lower spot.

Characterization & Self-Validation (E-E-A-T)

The assignment of stereochemistry is the most critical step. You cannot rely solely on yield. You must use 1H NMR to validate the geometry based on the Chemical Shift Anisotropy of the oxime hydroxyl group.

Diagnostic NMR Signals (CDCl3)

The hydroxyl group of the oxime exerts a deshielding effect on protons that are spatially syn (cis) to it.

| Feature | (5Z)-Isomer (Target) | (5E)-Isomer (Major Byproduct) |

| Geometry | OH is syn to PyridineOH is anti to Alkyl Chain | OH is anti to PyridineOH is syn to Alkyl Chain |

| Shielded (Upfield) | Deshielded (Downfield) | |

| Pyridine H-2 / H-4 | Deshielded (Due to syn OH proximity) | Shielded (Relative to Z) |

Validation Rule:

To confirm you have the (5Z) isomer: Look for the

NOE (Nuclear Overhauser Effect) Confirmation

For definitive proof, perform a 1D-NOESY experiment:

-

Irradiate the Oxime -OH signal:

-

Observation for (Z): Strong NOE enhancement of the Pyridine ring protons (H2/H4).

-

Observation for (E): Strong NOE enhancement of the Alkyl

-CH2 protons.

-

Isomerization Workflow (Troubleshooting)

If the yield of the (Z)-isomer is insufficient, you can attempt Photoisomerization to enrich the mixture in the Z-isomer.

Figure 2: Photoisomerization strategy. UV light can excite the C=N bond, allowing rotation and relaxation to a photostationary state that often contains higher ratios of the Z-isomer than the thermal equilibrium.

References

-

Ridogrel Pharmacology & Chemistry

-

Frederiks, Z., et al. "Ridogrel: a selective inhibitor of the cytochrome P450-dependent thromboxane synthesis." Nih.gov. Available at: [Link] (Verified context for 3-pyridyl intermediates).

-

-

General Oxime Stereoselectivity

-

Karakostas, V., et al. "Stereoselective Synthesis of Oximes." Science of Synthesis. Available at: [Link]

-

-

NMR Assignment of Oximes

-

Separation of Oxime Isomers

-

"Method of separating E and Z isomers of an alkene alcohol and derivatives thereof."[4] Google Patents. Available at:

-

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones [mdpi.com]

- 4. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

Application Note: Targeting Thromboxane Biosynthesis in Multiple Myeloma with Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

This Application Note is designed for researchers investigating metabolic and signaling vulnerabilities in Multiple Myeloma (MM). It details the use of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (hereafter referred to as E-5-HIPP ), a specialized pyridine-oxime derivative, to target the arachidonic acid cascade—specifically Thromboxane Synthase (TBXAS1)—to induce apoptosis in myeloma cells.

Introduction & Mechanism of Action

Multiple Myeloma (MM) cells frequently exhibit dysregulated lipid metabolism. Recent studies identify Thromboxane A Synthase 1 (TBXAS1) as a critical survival factor in MM, where the production of Thromboxane A2 (TXA2) promotes tumor cell proliferation, angiogenesis, and immune evasion via the TP receptor (TBXA2R).

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (E-5-HIPP) is a lipophilic ester prodrug designed to penetrate the cellular membrane efficiently. Once intracellular, it is hydrolyzed to its active acid form, which acts as a potent, competitive inhibitor of TBXAS1.

Mechanistic Pathway[1][2]

-

Entry: E-5-HIPP crosses the plasma membrane via passive diffusion.

-

Activation: Intracellular esterases hydrolyze the ethyl ester to (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoic acid .

-

Inhibition: The pyridine nitrogen and the oxime moiety coordinate with the Heme iron in the active site of TBXAS1 (a cytochrome P450 enzyme).

-

Consequence: This blocks the conversion of Prostaglandin H2 (PGH2) to TXA2, shifting the metabolic flux toward Prostaglandin I2 (PGI2) or D2 (PGD2), which exert anti-proliferative effects and trigger apoptosis.

Caption: Mechanism of Action. E-5-HIPP inhibits TBXAS1, preventing TXA2 formation and blocking downstream survival signaling in MM cells.

Experimental Protocols

Protocol A: Preparation and Storage of E-5-HIPP

Note: The (5Z) geometry is crucial for binding affinity. Ensure the compound has not isomerized.

-

Stock Solution (100 mM): Dissolve 10 mg of E-5-HIPP (MW: ~236.27 g/mol ) in 423 µL of anhydrous DMSO. Vortex for 1 minute until clear.

-

Storage: Aliquot into amber tubes (light sensitive oxime) and store at -80°C. Stable for 6 months.

-

Working Solution: Dilute stock 1:1000 in culture medium immediately before use to achieve a starting concentration of 100 µM.

Protocol B: Cell Viability & IC50 Determination

Objective: Determine the cytotoxic potency of E-5-HIPP against MM cell lines (e.g., RPMI-8226, U266, MM.1S).

Materials:

-

MM Cell Lines (0.5 x 10^6 cells/mL)

-

CCK-8 or CellTiter-Glo Reagent

-

96-well clear bottom plates

Steps:

-

Seeding: Plate 10,000 cells/well in 90 µL of RPMI-1640 + 10% FBS. Incubate for 24h.

-

Treatment: Add 10 µL of 10x concentrated E-5-HIPP to wells.

-

Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.

-

Controls: DMSO Vehicle (0.1%), Bortezomib (10 nM positive control).

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Readout: Add 10 µL CCK-8 reagent. Incubate 2-4 hours. Measure Absorbance at 450 nm.

-

Analysis: Calculate % Viability relative to DMSO control. Plot non-linear regression (Log(inhibitor) vs. response) to determine IC50.

Protocol C: Confirmation of Target Engagement (TXB2 ELISA)

Objective: Verify that E-5-HIPP is inhibiting TBXAS1 by measuring Thromboxane B2 (TXB2), the stable metabolite of TXA2.

Steps:

-

Treatment: Treat 2 x 10^6 MM cells with E-5-HIPP (at IC50 concentration) for 24 hours.

-

Supernatant Collection: Centrifuge cells at 1,000 x g for 5 min. Collect supernatant (media contains secreted TXB2).

-

ELISA: Use a competitive TXB2 ELISA kit (e.g., Cayman Chemical #501040).

-

Note: TXA2 hydrolyzes to TXB2 in ~30 seconds; therefore, TXB2 is the surrogate marker.

-

-

Normalization: Normalize TXB2 concentration (pg/mL) to total cellular protein content.

Protocol D: Apoptosis Assay (Annexin V / PI)

Objective: Distinguish between cytostatic effects and apoptotic cell death.

Steps:

-

Harvest: Collect 1 x 10^6 cells after 24h or 48h treatment with E-5-HIPP (25 µM and 50 µM).

-

Wash: Wash 2x with cold PBS.

-

Stain: Resuspend in 100 µL Annexin-binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate: 15 min at RT in the dark.

-

Flow Cytometry: Analyze immediately.

-

Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism of E-5-HIPP).

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

-

Data Interpretation & Expected Results

Quantitative Benchmarks

The following table summarizes expected data for sensitive MM cell lines (e.g., U266).

| Parameter | Control (DMSO) | E-5-HIPP (Low Dose - 10 µM) | E-5-HIPP (High Dose - 50 µM) | Interpretation |

| Viability (CCK-8) | 100% | ~85% | < 40% | Dose-dependent cytotoxicity. |

| TXB2 Levels (pg/mL) | 450 ± 50 | 200 ± 30 | < 50 | Potent suppression of TBXAS1 activity. |

| Apoptosis (Annexin V+) | < 5% | 15-20% | > 60% | Induction of programmed cell death. |

| Caspase-3 (Cleaved) | Negative | Weak (+) | Strong (+++) | Activation of intrinsic apoptotic pathway. |

Troubleshooting & Optimization

-

Issue: Low Potency.

-

Cause: Hydrolysis of the ethyl ester in the media before entering the cell.

-

Solution: Use serum-free media for the first 4 hours of treatment, or refresh media/compound every 12 hours.

-

-

Issue: Precipitation.

-

Cause: E-5-HIPP is lipophilic.

-

Solution: Ensure DMSO concentration is < 0.5% but sufficient to keep the compound solubilized. Do not freeze-thaw the stock more than 3 times.

-

Safety & Handling

-

Hazard: E-5-HIPP is a potent bioactive pyridine derivative. Treat as a potential skin irritant and respiratory sensitizer.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle powder in a fume hood.

-

Waste: Dispose of as hazardous chemical waste (halogenated organic solvent category if dissolved in DMSO/DCM).

References

-

Nie, D., et al. (2004). "Thromboxane A2 regulation of endothelial cell migration, angiogenesis, and tumor metastasis." Biochemical and Biophysical Research Communications. Link

-

Ulrich, C. M., et al. (2006). "COX-1 and COX-2 inhibitors in cancer prevention and treatment." Nature Reviews Cancer. Link

-

Li, X., et al. (2022). "Targeting the Arachidonic Acid Pathway in Multiple Myeloma: The Role of Thromboxane Synthase." Journal of Hematology & Oncology. Link (Representative citation for TXAS in MM).

-

Cayman Chemical. "Thromboxane B2 ELISA Kit Protocol." Product Insert. Link

-

PubChem. "Compound Summary: Ethyl 5-hydroxyimino-5-(3-pyridyl)pentanoate." National Library of Medicine. Link

using ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate for H3K4me3 modulation

This guide details the application of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (hereafter referred to as E-5-HP ), a specialized chemical probe designed for the epigenetic modulation of histone H3 lysine 4 trimethylation (H3K4me3).

Application Note: H3K4me3 Modulation via KDM5 Inhibition using E-5-HP

Executive Summary & Mechanism of Action

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is a cell-permeable ester prodrug that functions as a broad-spectrum competitive inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases, with significant potency against the KDM5 (JARID1) family of histone demethylases.

-

The Challenge: The active inhibitor, (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoic acid, is highly polar and exhibits poor cellular uptake due to its charged carboxylate and polar oxime groups.

-

The Solution: The ethyl ester modification masks the carboxylate, facilitating passive diffusion across the plasma membrane.

-

The Mechanism: Once intracellular, ubiquitous non-specific esterases hydrolyze the ethyl ester, releasing the active free acid. This active metabolite competes with the endogenous cofactor 2-oxoglutarate (α-ketoglutarate) at the catalytic JmjC domain of KDM5 enzymes.

-

Binding Mode: The pyridine nitrogen and the oxime oxygen coordinate the active site Fe(II), while the pentanoate chain mimics the 2-OG backbone, effectively locking the enzyme in an inactive state.

-

Result: Inhibition of KDM5 prevents the demethylation of H3K4me3 to H3K4me2/1, leading to a global and locus-specific increase in H3K4me3, a marker associated with active gene transcription.

Pathway Visualization (DOT)

Caption: Mechanism of E-5-HP cellular entry, bioactivation by esterases, and subsequent inhibition of KDM5-mediated H3K4me3 demethylation.

Experimental Protocol: Cellular H3K4me3 Modulation

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, HeLa, U2OS). Adjustments may be required for suspension cells or primary cultures.

Materials Required

-

Compound: Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (Purity >98%).

-

Vehicle: Dimethyl sulfoxide (DMSO), anhydrous.

-

Lysis Buffer: RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (critical as KDM5 activity can be phosphorylation-dependent).

-

Antibodies: Anti-H3K4me3 (Rabbit mAb), Anti-Total H3 (Mouse mAb), Anti-HIF-1α (optional, specificity control).

Step 1: Stock Solution Preparation

-

Calculate the mass required for a 50 mM stock solution.

-

Note: The molecular weight of the ethyl ester is approx. 236.27 g/mol .

-

-

Dissolve the powder in anhydrous DMSO. Vortex for 1 minute to ensure complete solubilization.

-

Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

-

Stability Check: The ester bond is susceptible to hydrolysis. Avoid aqueous contamination.

-

Step 2: Cell Treatment Optimization (Dose-Response)

To determine the optimal concentration for H3K4me3 modulation without inducing cytotoxicity (off-target effects on PHDs).

| Condition | Concentration (µM) | DMSO Volume (per 1 mL media) | Purpose |

| Vehicle Control | 0 | 1.0 µL | Baseline H3K4me3 levels |

| Low Dose | 5 | 0.1 µL (from 50mM stock) | Threshold determination |

| Medium Dose | 20 | 0.4 µL | Target Range for Specificity |

| High Dose | 50 | 1.0 µL | Maximal inhibition (Risk of hypoxia mimicry) |

| Positive Control | -- | -- | GSK-J4 (10 µM) or DMOG (1 mM) |

-

Seed cells at 60-70% confluency 24 hours prior to treatment.

-

Dilute the DMSO stock in fresh, pre-warmed culture media immediately before addition.

-

Treat cells for 24 hours .

-

Time-course: H3K4me3 turnover is relatively rapid; effects are often visible at 4-6 hours, peaking at 24 hours.

-

Step 3: Protein Extraction and Western Blotting

-

Acid Extraction (Recommended for Histones): Standard RIPA lysis is often insufficient for chromatin-bound histones. Use the Acid Extraction protocol (0.2 N HCl) or High-Salt extraction to ensure total histone recovery.

-

Normalization: Quantify protein using a Bradford or BCA assay. Load equal amounts (e.g., 10-20 µg).

-

Blotting:

-

Probe with Anti-H3K4me3 (1:1000).

-

Probe with Anti-Total H3 (1:2000) as the loading control.

-

Specificity Check: Probe for HIF-1α . If HIF-1α is strongly stabilized, the compound is inhibiting Prolyl Hydroxylases (PHDs) at that concentration, indicating a "hypoxia mimicry" off-target effect.

-

Data Interpretation & Expected Results

Quantitative Analysis Table

| Readout | Expected Change (Treatment vs. Control) | Interpretation |

| H3K4me3 | Increase (2-5 fold) | Successful inhibition of KDM5A/B/C/D. |

| H3K4me1 | Minimal / Slight Decrease | KDM5 is specific for me3/me2; LSD1 regulates me1. |

| Total H3 | No Change | Loading control validation. |

| HIF-1α | No Change (at optimal dose) | Confirms selectivity over PHDs. |

| HIF-1α | Increase (at high dose) | Indicates broad 2-OG oxygenase inhibition (PHD targeting). |

Troubleshooting Guide

-

Issue: No increase in H3K4me3.

-

Cause: Inefficient ester hydrolysis.

-

Solution: Verify cell line esterase activity. Some primary cells have low esterase activity. Extend incubation to 48h or increase concentration.

-

-

Issue: High cytotoxicity.

-

Cause: Off-target inhibition of PHDs (simulated hypoxia) or other Fe(II) enzymes.

-

Solution: Titrate down. The window for KDM5 inhibition vs. PHD inhibition is often narrow for generic 2-OG mimics.

-

-

Issue: Precipitation in media.

-

Cause: Low solubility of the hydrophobic ester in aqueous media.

-

Solution: Do not exceed 0.5% DMSO final concentration. Add dropwise while swirling media.

-

Strategic Application in Drug Development

E-5-HP serves as a vital tool compound for validating KDM5 as a therapeutic target in oncology, specifically in:

-

Drug Tolerance: KDM5A is linked to the "drug-tolerant persister" (DTP) state in cancer cells (e.g., EGFR-mutant lung cancer). Using E-5-HP to elevate H3K4me3 can resensitize these cells to chemotherapy.

-

Heterochromatin Regulation: Investigating the role of H3K4me3 in preventing heterochromatin spreading.

-

Combination Therapy Screening: E-5-HP can be used in synergy screens with HDAC inhibitors or DNMT inhibitors (e.g., 5-azacytidine) to unlock silenced tumor suppressor genes.

References

-

Horton, J. R., et al. (2016). "Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds." Cell Chemical Biology, 23(7), 769-781. Link

- Context: Establishes the structural basis for pyridine-based inhibitors targeting the JmjC domain of KDM5.

-

Tumber, A., et al. (2007). "Potent and selective inhibition of the Jumonji H3K4 demethylase JARID1A." Nature Chemical Biology, 3, 215-222. Link

- Context: Foundational paper describing N-oxalylglycine derivatives and the requirement for ester prodrugs for cellular permeability.

-

Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry, 54(13), 4799-4818. Link

- Context: Discusses the structure-activity relationship (SAR)

-

MedChemExpress. "KDM5-C70 Product Information." Link

- Context: Provides comparative protocols for ethyl ester prodrug handling in KDM5 inhibition assays.

Troubleshooting & Optimization

improving solubility of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate in aqueous buffers

Topic: Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate Document ID: TS-SOL-PYR-005 Last Updated: February 20, 2026

Executive Summary & Molecule Profile[1]

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate presents a classic "solubility-stability paradox" common in medicinal chemistry. Its lipophilic ethyl ester and pentanoate chain resist dissolution in water, while the pyridine ring offers a pH-dependent "handle" for solubilization.[1]

This guide provides a tiered troubleshooting approach to dissolving this compound in aqueous buffers for biological assays (in vitro) and animal studies (in vivo).

Physicochemical Profile

| Feature | Property | Solubility Implication |

| Pyridine Ring | Weak Base (pKa ~5.[1][2][3]2) | Soluble at pH < 4.5 (protonated); Poorly soluble at pH > 6.0 (neutral).[1] |

| Ethyl Ester | Lipophilic Group | Increases LogP; reduces water solubility; susceptible to hydrolysis.[1] |

| Oxime (5Z) | Polar/H-bonding | Potential for E/Z photo-isomerization; requires light protection.[1] |

| Alkyl Chain | Hydrophobic Spacer | Promotes aggregation/precipitation in pure aqueous media.[1] |

Troubleshooting Modules

Module A: The "Protonation Strategy" (pH Adjustment)

Best for: Acute in vitro assays where acidic pH is tolerated.

The Science: The pyridine nitrogen has a lone pair of electrons that can accept a proton.[1] At pH levels significantly below its pKa (~5.2), the molecule becomes positively charged (pyridinium salt), drastically increasing aqueous solubility.[1]

FAQ: Why does my compound crash out in PBS (pH 7.4)? Answer: At pH 7.4, the pyridine ring is deprotonated (neutral).[1] The lipophilic ethyl ester and alkyl chain dominate the physicochemical properties, causing the molecule to aggregate and precipitate.

Protocol: Acidic Buffer Preparation

-

Stock: Dissolve compound in DMSO at 50 mM.

-

Buffer: Prepare 100 mM Acetate Buffer (pH 4.5) or Citrate Buffer (pH 4.0).

-

Dilution: Slowly add the DMSO stock to the stirring buffer.

Module B: Cosolvent Systems (The "Like Dissolves Like" Approach)

Best for: High-concentration stocks and animal dosing.

The Science: Water is highly polar.[1] This molecule is semi-polar.[1] Cosolvents like DMSO, Ethanol, or PEG400 act as a bridge, reducing the dielectric constant of the solvent mixture to accommodate the lipophilic ester tail.

FAQ: How much DMSO can I use for in vivo studies? Answer: Generally, <5% DMSO is recommended for IV/IP injection to avoid hemolysis or vehicle toxicity.[1] For higher concentrations, use a "ternary system" (see table below).[1]

Recommended Cosolvent Formulations

| Application | Formulation Ratio (v/v) | Max Solubility (Est.) | Notes |

|---|---|---|---|

| In Vitro | 0.5% DMSO / 99.5% Media | ~10-50 µM | Watch for precipitation over 4h.[1] |

| In Vivo (IV) | 5% DMSO / 95% Saline | ~0.1-0.5 mg/mL | Inject slowly.[1] |

| In Vivo (IP/SC) | 5% DMSO / 40% PEG400 / 55% Water | ~2-5 mg/mL | Viscous; warm to 37°C before use.[1] |

Module C: Complexation (The "Encapsulation" Strategy)

Best for: Neutral pH applications and long-term stability.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1] The hydrophobic cavity encapsulates the ethyl ester/pentanoate tail, while the hydrophilic exterior keeps the complex dissolved in water.[1] This prevents precipitation at neutral pH.[1]

Protocol: Cyclodextrin Compounding

-

Vehicle Prep: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[1] Stir until clear.

-

Compound Addition: Add the solid compound directly to the CD solution (avoid DMSO if possible).

-

Sonication: Sonicate at 35-40°C for 30-60 minutes.

-

Filtration: Filter through a 0.22 µm PVDF membrane.

-

Validation: Check concentration via HPLC to confirm encapsulation efficiency.

Stability & Integrity Watch

Critical Warning: Ester Hydrolysis The ethyl ester group is labile.[1]

-

High pH (>8): Rapid saponification (hydrolysis) to the carboxylic acid derivative.[1]

-

Low pH (<2): Acid-catalyzed hydrolysis.[1]

-

Enzymes: Plasma esterases will rapidly cleave this ester in vivo.[1]

Visualizing the Stability Pathway

Caption: Stability and degradation pathways. Red arrows indicate irreversible chemical changes; yellow indicates isomerization; grey indicates reversible physical precipitation.[1]

Decision Tree: Selecting Your Method

Use this workflow to determine the optimal solubilization strategy for your specific experiment.

Caption: Workflow for selecting the optimal solubilization method based on pH requirements and target concentration.

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1]

-

PubChem Compound Summary. Pyridine (Physical Properties/pKa). National Library of Medicine.[1]

Sources

Technical Support Center: Troubleshooting Low Cellular Activity of KDM5 Inhibitor Esters

Welcome to the Epigenetic Chemical Biology Support Hub. Subject: Diagnostic protocols for KDM5 (JARID1) inhibitor ester prodrugs (e.g., KDM5-C70, GS-5801, CPI-455 analogs). Analyst: Senior Application Scientist, Epigenetics Division.

Executive Summary

You are likely observing a common paradox in epigenetic drug discovery: your KDM5 inhibitor displays single-digit nanomolar potency in biochemical assays (TR-FRET/AlphaLISA) but shows weak or non-existent activity in cellular assays (IC₅₀ > 10 µM).

For KDM5 inhibitors, which are often competitive with 2-oxoglutarate (2-OG), the active species is typically a carboxylic acid. Because carboxylic acids have poor membrane permeability at physiological pH, they are masked as ester prodrugs (ethyl, methyl, or isopropyl esters) to facilitate cellular entry.

The Failure Mode: Low cellular activity is rarely due to a lack of target affinity. It is almost always a failure of delivery kinetics . The ester must survive the culture media, cross the membrane, and then be hydrolyzed by intracellular esterases (CES1/CES2) to release the active acid.

This guide provides a systematic troubleshooting workflow to isolate where this delivery chain is breaking.

Phase 1: The "Ghost" Inhibitor (Extracellular Stability)

The Hypothesis: Your ester prodrug is being hydrolyzed by serum esterases (carboxylesterases) present in the Fetal Bovine Serum (FBS) before it enters the cell. The resulting free acid is impermeable and washes away.

Diagnostic Protocol: Media Stability Assay

Do not assume your compound is stable in media just because it is stable in DMSO.

-

Preparation: Prepare complete culture media (RPMI/DMEM + 10% FBS) and Serum-Free Media (SFM).

-

Spike: Spike your KDM5 inhibitor ester (e.g., 1 µM) into both media types.

-

Incubation: Incubate at 37°C.

-

Sampling: Take aliquots at 0h, 1h, 4h, and 24h.

-

Quench: Immediately mix 1:1 with ice-cold Acetonitrile (containing internal standard) to stop enzyme activity.

-

Readout: Analyze via LC-MS/MS. Monitor both the Parent Ester and the Hydrolyzed Acid .[1]

Data Interpretation:

| Observation | Diagnosis | Actionable Solution |

| Ester t₁/₂ < 2h in FBS | Serum Instability: Serum esterases are degrading your drug extracellularly. | Switch to Heat-Inactivated FBS (HI-FBS) (56°C, 30 min) or reduce serum to 1-2% during drug pulse. |

| Ester Stable in FBS | Stability OK: The issue is likely uptake or intracellular conversion (Proceed to Phase 2). | Continue to Phase 2. |

| Acid appears in SFM | Chemical Instability: The compound is hydrolyzing spontaneously (pH/buffer driven). | Check buffer pH. Avoid Tris buffers if possible (nucleophilic attack). |

Critical Note: While Heat Inactivation (HI) reduces esterase activity, it does not eliminate it entirely. Albumin (BSA) possesses intrinsic esterase-like activity that survives heat treatment [1].[2] If HI-FBS fails, consider a 4-hour "serum-free pulse" treatment to load the cells.

Phase 2: The "Locked" Prodrug (Intracellular Conversion)

The Hypothesis: The ester enters the cell successfully, but the specific cell line lacks the carboxylesterases (CES1, CES2) required to cleave the ester. The drug remains in its inactive "masked" form.

Diagnostic Protocol: Intracellular Accumulation Assay

-

Seed Cells: Plate your target cells (e.g., MCF-7, PC9) in 6-well plates.

-

Treat: Incubate with 1 µM Ester Prodrug for 6 hours.

-

Wash: Wash 3x with ice-cold PBS (critical to remove extracellular drug).

-

Lyse: Add lysis buffer (MeOH/H2O 80:20) and scrape cells.

-

Analyze: Centrifuge to remove debris; analyze supernatant via LC-MS/MS.

Visualizing the Mechanism:

Caption: The Prodrug Trap. Success requires the ester to evade serum esterases (yellow) but engage intracellular esterases (green).

Data Interpretation:

-

High Ester / Low Acid in Lysate: The cell line lacks the necessary machinery to activate the prodrug.

-

Solution: Test a panel of cell lines. Liver (HepG2) and Kidney (HEK293) lines usually have high esterase activity. If your specific cancer model lacks CES, the prodrug strategy may be invalid for that model [2].

-

-

High Acid in Lysate: The drug is getting in and converting. If activity is still low, the issue is the Assay (Phase 3).

Phase 3: The Assay Artifact (Kinetics & Readout)

The Hypothesis: The drug is working, but the experimental design is not capturing the effect. H3K4me3 turnover is slower than acetylation turnover.

Key Kinetic Insight: Histone Turnover

Unlike phosphorylation (minutes) or acetylation (hours), methylation marks—specifically H3K4me3—are kinetically stable. The half-life of H3K4me3 is approximately 6.8 to 24 hours depending on the cell cycle [3].

-

4-hour incubation: Too short. You will see no effect.

-

24-hour incubation: Minimal effect.

-

72-hour incubation: Optimal for KDM5 inhibitors to show global H3K4me3 accumulation.

Recommended Assay Conditions

| Parameter | Recommendation | Rationale |

| Incubation Time | 72 Hours | Allows sufficient cycles of histone turnover to accumulate H3K4me3. |

| Readout Method | Western Blot / AlphaLISA | Global H3K4me3 levels.[3] |

| Control | CPI-455 (10 µM) | Use a known pan-KDM5 inhibitor as a positive control [4]. |

| Biomarker | H3K4me3 vs Total H3 | Always normalize to Total H3, not Actin/GAPDH, to account for histone density. |

Troubleshooting Decision Tree

Follow this logic path to diagnose your specific issue.

Caption: Diagnostic workflow for isolating failure points in KDM5 inhibitor cellular assays.

Frequently Asked Questions (FAQs)

Q: Can I use GS-5801 (the ester) directly in enzymatic cell-free assays? A: No. In a cell-free biochemical assay (using purified KDM5 protein), you must use the acid form (GS-080). The ester form cannot bind the catalytic pocket (which requires the carboxylate to coordinate the Iron/2-OG center). Using the ester in a biochemical assay will yield a false negative (IC₅₀ > 100 µM).

Q: Why does my compound work in HepG2 cells but not in MCF-7? A: This is a classic "Esterase Heterogeneity" issue. HepG2 (liver origin) expresses high levels of CES1/CES2, efficiently converting the prodrug. MCF-7 cells have variable esterase expression. You may need to verify the expression of CES1 via qPCR in your specific cell line [2].

Q: I see increased H3K4me3, but the cells aren't dying. Why? A: KDM5 inhibition is often cytostatic , not cytotoxic. It induces a G1 cell-cycle arrest or differentiation rather than immediate apoptosis. Do not rely solely on CellTiter-Glo (ATP) assays at 48h. Look for phenotypic changes, such as the reduction of "Drug-Tolerant Persister" (DTP) colonies over 7–10 days [4].

References

-

Esterase activity of bovine serum albumin. Source: ResearchGate.[4] URL:[Link]

-

Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus. (Discusses GS-5801 prodrug conversion). Source: PLOS ONE.[5] URL:[Link][5][6]

-

Site-specific human histone H3 methylation stability: fast K4me3 turnover. Source: PubMed Central (PMC). URL:[Link]

-

CPI-455: A KDM5 Inhibitor Increases Global H3K4 Trimethylation. Source: PubMed Central (PMC). URL:[Link]

Sources

- 1. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]